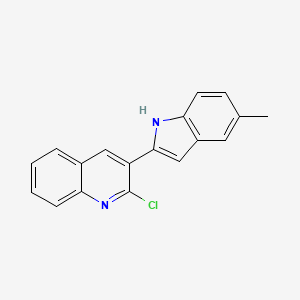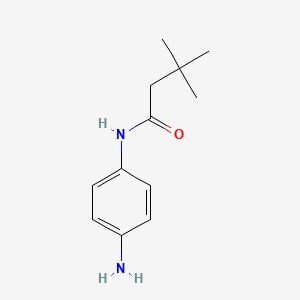
N-(4-Aminophenyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Aminophenyl)-3,3-dimethylbutanamide is an organic compound that belongs to the class of amides It features a butanamide backbone with a 4-aminophenyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-3,3-dimethylbutanamide typically involves the reaction of 4-aminophenylamine with 3,3-dimethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Aminophenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-(4-Aminophenyl)-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N-(4-Aminophenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins and thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Aminophenyl)maleimide: Known for its use in histochemistry for demonstrating thiol groups.
5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: Exhibits significant antimicrobial activity.
2-(4-Aminophenyl)benzothiazoles: Evaluated for their antimicrobial properties.
Uniqueness
N-(4-Aminophenyl)-3,3-dimethylbutanamide is unique due to its specific structural features, such as the 3,3-dimethylbutanamide backbone, which may confer distinct chemical and biological properties compared to other similar compounds
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
N-(4-aminophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)8-11(15)14-10-6-4-9(13)5-7-10/h4-7H,8,13H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
VGCYHICAIXJFNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


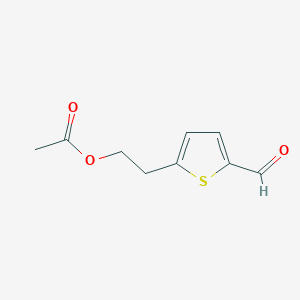
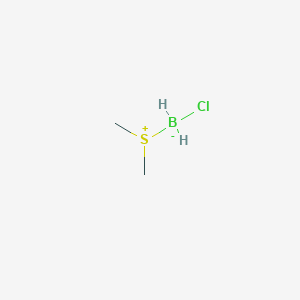
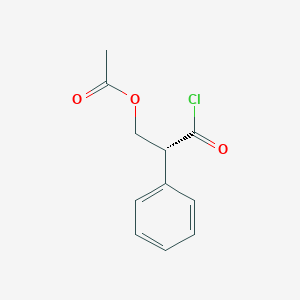
![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-ol](/img/structure/B13859990.png)

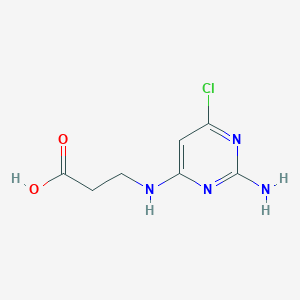

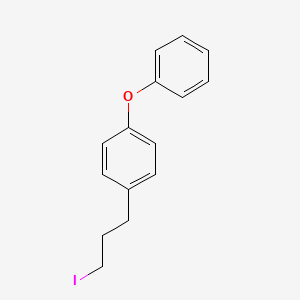
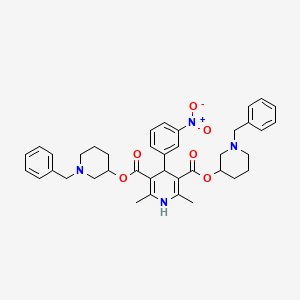
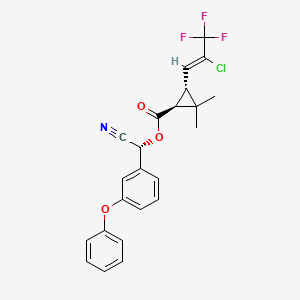
![3-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13860012.png)
![N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide](/img/structure/B13860020.png)

